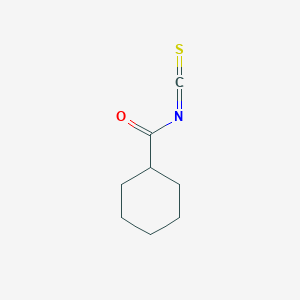

Cyclohexanecarbonyl isothiocyanate

Description

Significance of Isothiocyanates in Contemporary Organic Synthesis

Isothiocyanates are recognized for their versatile reactivity, serving as precursors to a multitude of nitrogen- and sulfur-containing heterocyclic compounds. researchgate.netcbijournal.com Their utility extends to their role as key intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. rsc.orgchemrxiv.orgresearchgate.netevitachem.comchemrxiv.org The ability of the isothiocyanate group to undergo nucleophilic addition and cycloaddition reactions makes it a powerful tool for synthetic chemists. cbijournal.com Consequently, the development of new methods for the synthesis of isothiocyanates continues to be an active area of research. rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org

Distinctive Reactivity Profile of Acyl Isothiocyanates Compared to Alkyl Isothiocyanates

Acyl isothiocyanates, such as cyclohexanecarbonyl isothiocyanate, exhibit a reactivity profile that is distinct from their alkyl isothiocyanate counterparts. researchgate.netarkat-usa.org The presence of an electron-withdrawing acyl group adjacent to the isothiocyanate functionality renders the carbon atom of the -N=C=S group more electrophilic. arkat-usa.org This enhanced electrophilicity makes acyl isothiocyanates more reactive towards nucleophiles. researchgate.netarkat-usa.org

The reactivity of acyl isothiocyanates is characterized by two primary electrophilic centers: the carbonyl carbon and the isothiocyanate carbon. arkat-usa.org This dual reactivity allows for complex cyclization reactions, leading to the formation of a diverse range of five- and six-membered heterocyclic systems. researchgate.netarkat-usa.org In contrast, the reactivity of alkyl isothiocyanates is primarily centered on the isothiocyanate carbon. While they also undergo nucleophilic attack, the absence of the activating acyl group generally results in lower reactivity. psu.edu The hydrolysis of alkyl isothiocyanates, for instance, is known to be a slow process in water but can be catalyzed by acid. psu.edu

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its synthesis and its application as a building block in organic reactions. The compound is typically synthesized from cyclohexanecarbonyl chloride and a thiocyanate (B1210189) salt. Researchers have explored its utility in the synthesis of various heterocyclic compounds and other organic molecules.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 27699-51-0 |

| Molecular Formula | C8H11NOS scbt.com |

| Molecular Weight | 169.25 g/mol evitachem.com |

| Appearance | (Typically a liquid, though not explicitly stated in the provided context) |

| Solubility | Generally soluble in organic solvents such as acetone (B3395972) and dichloromethane (B109758); limited solubility in water. evitachem.com |

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanecarbonyl isothiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c10-8(9-6-11)7-4-2-1-3-5-7/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSAOMDFBTKKMJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426363 | |

| Record name | cyclohexanecarbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27699-51-0 | |

| Record name | cyclohexanecarbonyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexanecarbonyl Isothiocyanate and Its Analogues

Established Laboratory Synthetic Routes

The traditional and most widely employed methods for synthesizing acyl isothiocyanates, including cyclohexanecarbonyl isothiocyanate, rely on the reaction of acyl chlorides with thiocyanate (B1210189) salts or through one-pot protocols starting from carboxylic acids.

Reaction of Acyl Chlorides with Thiocyanate Salts

A cornerstone in the synthesis of acyl isothiocyanates is the reaction between an acyl chloride and a thiocyanate salt. researchgate.net This method is valued for its directness and generally good yields. The reaction involves the nucleophilic attack of the thiocyanate anion on the carbonyl carbon of the acyl chloride, leading to the formation of the acyl isothiocyanate and a metal chloride salt as a byproduct.

The general reaction is as follows:

R-COCl + M-SCN → R-CONCS + M-Cl

Where R represents the cyclohexyl group or its analogues, and M represents a metal cation.

A frequently used variation of this method involves the reaction of an acyl chloride, such as cyclohexanecarbonyl chloride, with potassium thiocyanate (KSCN) in a suitable solvent, most commonly acetone (B3395972). nih.gov Acetone is an effective solvent as it dissolves both the organic acyl chloride and the inorganic potassium thiocyanate to a sufficient extent, facilitating the reaction. wikipedia.orgwikipedia.orgmerckmillipore.comchemicalbook.comaccustandard.comsigmaaldrich.com The low boiling point of acetone also allows for easy removal after the reaction is complete.

For instance, the synthesis of benzoyl isothiocyanate, a close analogue, is achieved by dissolving ammonium (B1175870) thiocyanate in dry acetone, followed by the addition of benzoyl chloride. google.com This exothermic reaction results in the formation of the desired isothiocyanate and ammonium chloride precipitate. google.com A similar approach can be applied to the synthesis of this compound. The resulting isothiocyanate solution is often used directly in subsequent reactions without isolation. google.com

Table 1: Synthesis of Acyl Isothiocyanates using Potassium Thiocyanate in Acetone

| Acyl Chloride | Thiocyanate Salt | Solvent | Product | Reference |

|---|---|---|---|---|

| Benzoyl chloride | Ammonium thiocyanate | Acetone | Benzoyl isothiocyanate | google.com |

| Cycloalkylcarbonyl chlorides | Ammonium isothiocyanate | Acetone | N-cycloalkylcarbonyl-N'-arylthioureas (via in situ generated isothiocyanate) | researchgate.net |

Considerations for Other Thiocyanate Counterions (e.g., Lead, Ammonium)

While potassium thiocyanate is a common choice, other thiocyanate salts can also be employed, with the counterion potentially influencing the reaction conditions and outcomes.

**Lead(II) Thiocyanate (Pb(SCN)₂) **: Lead(II) thiocyanate can be used as a source of the thiocyanate ion. sigmaaldrich.comtcichemicals.comsigmaaldrich.comwikipedia.orgchemicalbook.com However, its use has become less common due to the toxicity associated with lead compounds. The reaction mechanism remains similar, involving the displacement of the chloride ion by the thiocyanate.

**Ammonium Thiocyanate (NH₄SCN) **: Ammonium thiocyanate is another viable and frequently used reagent for this transformation. americanelements.comsigmaaldrich.comsigmaaldrich.commerckmillipore.comwikipedia.org It is readily available and its byproduct, ammonium chloride, is easily removed. In some one-pot syntheses, replacing potassium thiocyanate with ammonium thiocyanate has been shown to produce the desired acyl isothiocyanate, although sometimes requiring longer reaction times. researchgate.net The synthesis of N-cycloalkylcarbonyl-N′-arylthioureas has been successfully achieved by the sequential addition of ammonium isothiocyanate and substituted anilines to cycloalkylcarbonyl chlorides. researchgate.net

One-Pot Synthetic Protocols for Acyl Isothiocyanates

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates. researchgate.net Several one-pot methods for the preparation of acyl isothiocyanates from carboxylic acids have been developed.

One notable method involves the use of trichloroisocyanuric acid (TCCA) and triphenylphosphine (B44618) (TPP) to convert carboxylic acids directly into their corresponding acyl isothiocyanates in the presence of potassium thiocyanate. researchgate.net This approach is lauded for its mild reaction conditions, occurring at room temperature, and its use of safe and inexpensive reagents. researchgate.net The reaction proceeds efficiently for both aliphatic and aromatic carboxylic acids, offering excellent yields and short reaction times. researchgate.net

Another one-pot protocol involves the reaction of primary amines with carbon disulfide to generate a dithiocarbamate (B8719985) salt in situ, which is then treated with a desulfurylation reagent like cyanuric chloride to yield the isothiocyanate. This method is particularly attractive as it can be performed under aqueous conditions, making it more environmentally friendly.

Table 2: Comparison of One-Pot Synthetic Protocols for Acyl Isothiocyanates

| Starting Material | Reagents | Key Features | Reference |

|---|---|---|---|

| Carboxylic Acids | Trichloroisocyanuric acid (TCCA), Triphenylphosphine (TPP), KSCN | Mild, room temperature, high yields | researchgate.net |

| Primary Amines | Carbon disulfide, Cyanuric chloride | Aqueous conditions, environmentally friendly |

General Advancements in Isothiocyanate Synthesis from Diverse Precursors

Recent research has focused on expanding the range of starting materials and developing more efficient and sustainable methods for isothiocyanate synthesis. rsc.orgrsc.org These advancements are broadly categorized based on the precursor functional group.

Strategies Derived from Primary Amines (Type A Reactions)

The most prevalent and well-developed strategies for isothiocyanate synthesis start from primary amines, categorized as Type A reactions. rsc.orgrsc.orgresearchgate.net This is largely due to the vast commercial availability and structural diversity of primary amines. rsc.org

A common pathway in Type A reactions involves the formation of a dithiocarbamate salt by reacting the primary amine with carbon disulfide in the presence of a base. chemrxiv.org This intermediate is then subjected to desulfurization using a variety of reagents to yield the isothiocyanate. chemrxiv.orgnih.govnih.gov

Historically, thiophosgene (B130339) (CSCl₂) was a key reagent for converting primary amines to isothiocyanates. nih.govnist.govsigmaaldrich.comwikipedia.orgchemicalbook.comsigmaaldrich.com However, due to its high toxicity, significant efforts have been made to develop safer alternatives. nih.govnih.gov Modern desulfurizing agents include:

Iodine: Promotes the desulfurization of dithiocarbamate ammonium salts. rsc.org

Elemental Sulfur: Used in reactions with carbenes and amines to generate isothiocyanates. mdpi.com

Trifluoromethanesulfonyl chloride: In the presence of triphenylphosphine and sodium iodide, it facilitates the synthesis of isothiocyanates from primary amines. organic-chemistry.org

Propane phosphonic acid anhydride (B1165640) (T3P®): Acts as an efficient desulfurizing agent for dithiocarbamates generated in situ. organic-chemistry.org

These newer methods often offer milder reaction conditions, broader functional group tolerance, and avoid the use of highly toxic reagents, representing significant progress in the field of isothiocyanate synthesis. organic-chemistry.org

Desulfurization of In-Situ Generated Dithiocarbamate Salts

A prevalent and efficient route to isothiocyanates involves the in-situ generation of dithiocarbamate salts from primary amines and carbon disulfide, followed by treatment with a desulfurizing agent. nih.gov This one-pot approach is often preferred due to its operational simplicity and the avoidance of isolating the intermediate dithiocarbamate salt.

Mediated by Tosyl Chloride

A widely applicable protocol for the synthesis of both alkyl and aryl isothiocyanates utilizes tosyl chloride as the desulfurizing agent. nih.govorganic-chemistry.org In this method, a primary amine is treated with carbon disulfide and a base, such as triethylamine, to form the dithiocarbamate salt in situ. The subsequent addition of tosyl chloride facilitates the decomposition of this intermediate to the desired isothiocyanate. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through the formation of a labile thiotosyl ester, which readily decomposes to yield the final product. nih.gov This method is valued for its generally high yields, which can range from 75% to 97%, and its broad substrate scope. nih.gov

Table 1: Synthesis of Isothiocyanates via Tosyl Chloride-Mediated Desulfurization

| Starting Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Alkyl Amines | Alkyl Isothiocyanates | Moderate to Excellent | researchgate.net |

| Aryl Amines | Aryl Isothiocyanates | Moderate to Excellent | researchgate.net |

Utilizing Propane Phosphonic Acid Anhydride (T3P)

Propane phosphonic acid anhydride (T3P®) has emerged as a highly efficient and environmentally benign desulfurating agent for the one-pot synthesis of isothiocyanates from primary amines. thieme.ded-nb.infoorganic-chemistry.org This two-step, one-pot reaction involves the initial formation of dithiocarbamates from the parent primary amines or their salts with carbon disulfide, followed by desulfurization with T3P®. d-nb.info This method is notable for its mild reaction conditions, broad functional group tolerance, and high yields, often ranging from 41% to 94%. d-nb.info A significant advantage of using T3P® is the formation of water-soluble by-products, which simplifies the work-up procedure. organic-chemistry.orgresearchgate.net The reagent is also stable, non-toxic, and safe to handle, making it suitable for large-scale synthesis. thieme.decuriaglobal.com Comparative studies have shown T3P® to be as effective as other desulfurating agents like tosyl chloride, while avoiding the use of toxic reagents. organic-chemistry.org

Table 2: T3P®-Mediated Synthesis of Isothiocyanates

| Amine Type | Yield Range (%) | Key Advantages | References |

|---|---|---|---|

| Alkyl Amines | 41-94 | Green reagent, simple work-up, high yields | d-nb.infoorganic-chemistry.org |

| Aryl Amines | 41-94 | Avoids toxic reagents, scalable | d-nb.infoorganic-chemistry.org |

Employing Carbon Tetrabromide

A one-pot synthesis of isothiocyanates from amines can be achieved using carbon tetrabromide as a desulfurizing agent. researchgate.net This metal-free process involves the in-situ formation of dithiocarbamate salts from amines and carbon disulfide, followed by desulfurization. researchgate.net The reaction proceeds under mild conditions and offers good to excellent yields for a variety of isothiocyanates. researchgate.net Mechanistic studies suggest that carbon tetrabromide acts as an electrophile, inducing the desulfurization process. chula.ac.th This method is also applicable for the large-scale synthesis of both isothiocyanates and unsymmetrical thioureas in a one-pot process. researchgate.net

Table 3: Synthesis of Isothiocyanates Using Carbon Tetrabromide

| Substrate | Conditions | Yield | Advantages | Reference |

|---|

Aerobic Oxidation with Sodium Persulfate

Sodium persulfate is another reagent used for the desulfurization of dithiocarbamate salts to form isothiocyanates. nih.gov While detailed studies focusing solely on this compound are not prevalent, the general methodology is established. This method is considered a green and practical approach, often utilizing water as a solvent. researchgate.net Basic conditions are typically required to achieve good chemoselectivity for the isothiocyanate product. researchgate.net The process is applicable to a diverse range of linear, branched alkyl, and aryl amines, converting them to the corresponding isothiocyanates in satisfactory yields. researchgate.net

Photocatalyzed Methods

Visible-light photocatalysis offers a mild and efficient pathway for the synthesis of isothiocyanates from primary amines and carbon disulfide. organic-chemistry.orgnih.gov This metal-free approach often utilizes an organic dye, such as Rose Bengal, as the photocatalyst under green LED irradiation. organic-chemistry.org The reaction is typically carried out in the presence of a base like DBU in a suitable solvent such as acetonitrile (B52724). organic-chemistry.org This method is characterized by its operational simplicity and broad substrate compatibility, tolerating a range of functional groups on both aryl and alkyl amines. organic-chemistry.org Mechanistic studies point towards a pathway involving the formation of a dithiocarbamate, followed by a single-electron transfer process. organic-chemistry.org

Table 4: Photocatalyzed Synthesis of Isothiocyanates

| Catalyst | Light Source | Substrates | Key Features | References |

|---|

Electrochemical Approaches

Electrochemical methods provide a practical, mild, and high-yielding route to both aliphatic and aromatic isothiocyanates from the corresponding primary amines and carbon disulfide. gre.ac.uk A significant advantage of this approach is that it can be conducted without the need for supporting electrolytes, toxic reagents, or expensive catalysts. organic-chemistry.orggre.ac.uk The reaction tolerates a variety of functional groups, including those that are easily oxidizable. gre.ac.uk For instance, successful conversions have been reported for substrates containing thiophenes and even unprotected indoles. gre.ac.uk The process involves the electrochemical oxidation of the in-situ formed dithiocarbamate. gre.ac.ukgre.ac.uk

Table 5: Electrochemical Synthesis of Isothiocyanates

| Reaction Conditions | Substrate Scope | Yields | Advantages | References |

|---|

Reaction with 1,1'-Thiocarbonyldiimidazole

1,1'-Thiocarbonyldiimidazole (TCDI) serves as a safer and less toxic alternative to thiophosgene for the synthesis of isothiocyanates. nih.govmoltuslab.comchemicalbook.com TCDI is a thiourea (B124793) with two imidazole (B134444) rings, and it can be prepared by reacting thiophosgene with two equivalents of imidazole. moltuslab.comchemicalbook.com The imidazole groups in TCDI are readily displaced, which allows it to function as a thiocarbonyl transfer reagent. moltuslab.commdpi.com

The general procedure for synthesizing isothiocyanates using TCDI involves charging a flask with an amine and a suitable solvent like dichloromethane (B109758). rsc.org TCDI is then added to the reaction mixture at room temperature. rsc.org After the reaction is complete, water is added, and the product is extracted with an organic solvent like ethyl acetate. rsc.org The crude product is then purified, typically by column chromatography. rsc.org This method has been successfully applied to synthesize a variety of isothiocyanates. rsc.org For instance, reacting [1,1'-biphenyl]-4-ylmethanamine with TCDI yields the corresponding isothiocyanate in a 63% yield after purification. rsc.org

TCDI is also utilized in other significant organic reactions, such as the Corey-Winter olefin synthesis and the Barton-McCombie deoxygenation, highlighting its versatility as a reagent. moltuslab.comchemicalbook.com

Thiophosgene-Based Syntheses and Alternatives

The reaction of primary amines with thiophosgene in the presence of a base is a classic and effective method for synthesizing isothiocyanates. nih.govbu.edu.eg However, thiophosgene is extremely toxic by all routes of exposure, which has driven the development of safer alternatives. nih.gov

One such alternative is triphosgene (B27547), which exhibits similar effectiveness to thiophosgene in producing aryl isothiocyanates. nih.gov While still hazardous, triphosgene is considered a safer option than thiophosgene. nih.gov Other alternatives to thiophosgene include various desulfurization agents used in conjunction with dithiocarbamate salts, which are typically formed from a primary amine and carbon disulfide. nih.gov These agents include lead nitrate, ethyl chloroformate, hydrogen peroxide, iodine, cobalt, copper, sodium persulfate, claycop, and tosyl chloride. nih.gov

The general procedure for thiophosgene-based synthesis involves a biphasic system of a solvent like dichloromethane and a saturated aqueous solution of a base such as sodium bicarbonate. rsc.org The amine is added to this system, followed by the slow addition of thiophosgene at room temperature with vigorous stirring. rsc.org After the reaction, the organic layer is separated, dried, and concentrated to yield the crude isothiocyanate, which is then purified. rsc.org

| Reagent | Description | Safety Profile |

| Thiophosgene | A classic and effective reagent for isothiocyanate synthesis. nih.govbu.edu.eg | Extremely toxic by all routes of administration. nih.gov |

| Triphosgene | An alternative to thiophosgene with similar effectiveness for aryl isothiocyanates. nih.gov | Fatal if inhaled, but considered safer than thiophosgene. nih.gov |

| 1,1'-Thiocarbonyldiimidazole (TCDI) | A safer, less toxic thiocarbonyl transfer reagent. nih.govmoltuslab.comchemicalbook.com | Safer alternative to thiophosgene. moltuslab.com |

| Other Desulfurization Agents | Includes lead nitrate, ethyl chloroformate, hydrogen peroxide, iodine, etc., used with dithiocarbamate salts. nih.gov | Varies depending on the specific reagent. |

Approaches from Other Nitrogen-Containing Functional Groups (Type B Reactions)

The synthesis of isothiocyanates is not limited to starting from primary amines. chemrxiv.org Type B reactions utilize other nitrogen-containing functional groups as precursors. chemrxiv.org These starting materials can include azides, nitrile oxides, chloroximes, and isocyanides. chemrxiv.org Although less common than syntheses from primary amines, these methods expand the range of accessible isothiocyanate structures. chemrxiv.org

For example, isothiocyanates can be produced from hydroximoyl chlorides. nih.gov This method is efficient for producing both alkyl and aryl isothiocyanates at room temperature with simple workup and purification, often resulting in nearly quantitative yields. nih.gov Another approach involves the tandem Staudinger/aza-Wittig reactions. nih.gov

Molecular Rearrangements Leading to Acyl Isothiocyanates

Molecular rearrangements play a crucial role in the chemistry of acyl isothiocyanates. These transformations often involve the conversion of less stable isomers into the more stable acyl isothiocyanate form.

Isomerization of Acyl Thiocyanates (R-CO-SCN to R-CO-NCS)

The reaction of acyl halides with thiocyanate ions typically leads to the direct formation of acyl isothiocyanates (R-CO-NCS). acs.org The corresponding acyl thiocyanates (R-CO-SCN) are less common and often unstable, readily rearranging to the isothiocyanate isomer. acs.orgwikipedia.org This rearrangement is a general feature for acyl, thioacyl, and imidoyl thiocyanates. acs.org While some acyl thiocyanates have been isolated, they are generally sensitive compounds. acs.orgnih.gov For instance, N,N-dialkylthiocarbamoyl chlorides react with sodium thiocyanate to produce thiocarbamoyl isothiocyanates, with the thiocyanate intermediate being detectable by IR spectroscopy but not isolated. acs.org

This isomerization is an example of a 1,3-shift, a type of rearrangement that has been studied computationally. acs.orgnih.gov The stability of the acyl isothiocyanate relative to the acyl thiocyanate is a key driving force for this transformation. arkat-usa.org

Theoretical Evaluation of Activation Barriers and Exothermicity of Rearrangements

Computational studies, specifically using B3LYP/6-311+G(d,p) level theory, have provided significant insights into the energetics of the acyl thiocyanate to acyl isothiocyanate rearrangement. acs.orgnih.govresearchgate.net These theoretical calculations have shown that the activation barriers for the unimolecular gas-phase rearrangement of acetyl and benzoyl thiocyanates to their corresponding isothiocyanates are approximately 30-31 kcal/mol. acs.orgnih.govresearchgate.net

These rearrangements are highly exothermic, which is consistent with the experimental observation that acyl thiocyanates are generally unstable and readily convert to the isothiocyanate form. acs.org The transition states for these rearrangements have been characterized and are considered prototypical for related transformations. acs.org

The calculated activation barriers help to explain why some acyl thiocyanates are isolable, albeit sensitive, while others are only transient intermediates. acs.orgnih.gov For example, alkoxycarbonyl-, (alkylthio)carbonyl-, and carbamoyl (B1232498) thiocyanates have higher calculated barriers (around 40 kcal/mol), making them more stable and isolable compared to thioacyl thiocyanate derivatives, which have lower barriers (20-30 kcal/mol) and are consequently less stable. acs.orgnih.govresearchgate.net

| Compound Type | Calculated Activation Barrier (kcal/mol) | Stability |

| Acetyl/Benzoyl Thiocyanates | 30-31 acs.orgnih.govresearchgate.net | Detectable but unstable. acs.org |

| Alkoxycarbonyl/(Alkylthio)carbonyl/Carbamoyl Thiocyanates | ~40 acs.orgnih.govresearchgate.net | Isolable. acs.orgnih.gov |

| Thioacyl Thiocyanates | 20-30 acs.orgnih.govresearchgate.net | Unstable. acs.orgnih.gov |

Reactivity and Advanced Synthetic Transformations of Cyclohexanecarbonyl Isothiocyanate

Fundamental Principles of Acyl Isothiocyanate Reactivity

Acyl isothiocyanates, including cyclohexanecarbonyl isothiocyanate, exhibit a rich and diverse chemistry primarily due to the electronic properties of their functional groups. arkat-usa.org The presence of an electron-withdrawing acyl group enhances the reactivity of the isothiocyanate moiety compared to its alkyl counterparts. arkat-usa.org

A key feature of acyl isothiocyanates is the presence of two distinct electrophilic centers: the carbonyl carbon and the thiocarbonyl carbon of the isothiocyanate group. arkat-usa.org This dual electrophilicity allows for a variety of reactions with nucleophiles, leading to the formation of diverse products. The course of the reaction is often dictated by the nature of the nucleophile, the reaction conditions, and the specific structure of the acyl isothiocyanate. arkat-usa.org For instance, nucleophilic attack can occur at either the "hard" electrophilic center of the carbonyl carbon or the "soft" electrophilic center of the thiocarbonyl carbon.

The cyclohexanecarbonyl group in this compound influences the molecule's reactivity through both steric and electronic effects. The bulky cyclohexyl ring can sterically hinder the approach of nucleophiles to the adjacent carbonyl group. Spectroscopic studies on the related cyclohexyl isothiocyanate have identified two primary conformers, axial-trans and equatorial-trans, which can affect how the molecule interacts with other reactants. nih.gov Electronically, the acyl group is electron-withdrawing, which increases the electrophilicity of the isothiocyanate carbon, making it more susceptible to nucleophilic attack. arkat-usa.org

Cyclization Reactions for Heterocycle Construction

The unique reactivity of acyl isothiocyanates makes them particularly useful in cyclization reactions for the synthesis of various heterocyclic systems. arkat-usa.orgrsc.org These reactions are fundamental in medicinal chemistry as heterocyclic compounds form the core structure of many pharmaceutical agents.

This compound is a valuable precursor for constructing five-membered heterocycles, which are prevalent in numerous biologically active molecules. arkat-usa.org

Thiazoles and thiadiazoles are important classes of sulfur- and nitrogen-containing heterocycles. The synthesis of 2-aminothiazoles can be achieved through the Hantzsch synthesis, which involves the reaction of a thioamide with an alpha-haloketone. encyclopedia.pub While not a direct reaction of this compound, the isothiocyanate can be a precursor to the necessary thioamide intermediate.

The synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.govjocpr.com Acyl isothiocyanates can react with hydrazine (B178648) derivatives to form N-acylthiosemicarbazides, which can then be cyclized to 2,5-disubstituted 1,3,4-thiadiazoles. organic-chemistry.orgmdpi.com For example, the reaction of an acyl isothiocyanate with an acyl hydrazide can lead to the formation of 1,3,4-thiadiazoles through an acid-catalyzed regioselective cyclization. organic-chemistry.org The general scheme involves the initial formation of a thiosemicarbazide intermediate, followed by cyclodehydration to yield the thiadiazole ring. mdpi.com

Table 1: General Methods for 1,3,4-Thiadiazole Synthesis

| Starting Materials | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| Thiosemicarbazide and carboxylic acid | POCl₃ or H₂SO₄, cyclodehydration | 2-Amino-5-substituted-1,3,4-thiadiazole | jocpr.commdpi.com |

| Acyl hydrazides and isothiocyanates | Acid catalysis | 2,5-Disubstituted-1,3,4-thiadiazole | organic-chemistry.org |

1,2,4-Triazoles are another class of five-membered heterocycles that can be synthesized using isothiocyanate derivatives. One common method involves the reaction of thiosemicarbazides with various reagents. nih.gov For instance, 4-amino-1,2,4-triazole-3-thiols can be synthesized from the reaction of thiocarbohydrazide, which can be derived from isothiocyanates. A photocatalytic method allows for the synthesis of 1,2,4-triazole-3-thiones from isothiocyanates and hydrazones under mild, metal-free conditions, with the reaction outcome being dependent on the acidity of the medium. organic-chemistry.org The synthesis of triazole derivatives is of significant interest due to their wide range of pharmacological activities. nih.gov

Formation of Five-Membered Heterocyclic Ring Systems

Preparation of Benzimidazoles

The synthesis of benzimidazole (B57391) scaffolds from this compound typically involves a reaction with o-phenylenediamines. This reaction proceeds through an initial nucleophilic attack of one of the amino groups of the o-phenylenediamine (B120857) onto the electrophilic carbon atom of the isothiocyanate group. This addition forms a thiourea (B124793) intermediate. Subsequent intramolecular cyclization, driven by the proximity of the second amino group, and elimination of hydrogen sulfide (B99878) (H₂S), yields the 2-aminobenzimidazole (B67599) derivative. The process is often facilitated by a catalyst or heat.

A general representation of this reaction involves the condensation of an isothiocyanate with an o-phenylenediamine derivative. While specific studies focusing solely on this compound are not broadly detailed in the provided results, the reactivity is a well-established transformation for isothiocyanates. The reaction of 2-iodoanilines with nitriles promoted by potassium tert-butoxide also offers a route to benzimidazoles, though this is a different synthetic pathway. rsc.org

Table 1: General Reaction Parameters for Benzimidazole Synthesis from Isothiocyanates

| Reactant 1 | Reactant 2 | Key Intermediate | Product Type | Common Conditions |

| This compound | o-Phenylenediamine | Cyclohexanecarbonyl-thiourea derivative | 2-(Cyclohexanecarboxamido)benzimidazole derivative | Heating in a solvent like DMF or ethanol; sometimes with a catalyst like HgO or an acid. |

Elaboration to Dithiolane and Spiro-fused Oxazolines

This compound serves as a versatile precursor for the synthesis of more complex heterocyclic systems, including dithiolanes and spiro-fused oxazolines.

The formation of a dithiolane moiety attached to a structure derived from the isothiocyanate can be achieved through various multi-step sequences. For instance, the isothiocyanate can first be converted into a thiourea derivative, which can then undergo reactions to incorporate a 1,2-dithiolane (B1197483) ring. An approach for creating spiro-dithiolanes involves the annulation of quinone methides with 2-benzylidene dithiolanes, which, while not a direct reaction of the isothiocyanate, demonstrates a strategy for forming this class of compounds. rsc.org

The synthesis of spiro-fused oxazolines can be accomplished through cycloaddition reactions. For example, 2-imino-Δ³-1,3,4-oxadiazolines, which can be derived from isothiocyanates, react with ketenes in a formal [2+2] cycloaddition to yield spiro-fused β-lactam oxadiazolines. researchgate.net Another strategy involves the reaction of isothiocyanate-tethered N-sulfonyl-1,2,3-triazoles with amines to generate triazole-fused spiro-guanidines, showcasing the utility of the isothiocyanate group in forming spirocyclic systems. rsc.org A practical synthesis of acylated glycosyl isothiocyanates from sugar oxazolines has also been reported, indicating the interconversion possibilities between these functional groups. researchgate.net

Annulation to 1,3,4-Oxadiazolines

The annulation of this compound to form 1,3,4-oxadiazoline rings is a significant transformation, particularly through reactions with acylhydrazides.

Aerobic Oxidation-Mediated Annulation with Acylhydrazides

A modern and efficient method for synthesizing 2-imino-1,3,4-oxadiazolines involves the aerobic oxidative annulation of acylhydrazides with isothiocyanates, including this compound. acs.orgnih.gov This one-pot reaction utilizes molecular oxygen as a green oxidant and is typically mediated by a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). acs.orgnih.govresearchgate.net

The proposed mechanism begins with the DMAP-facilitated aerobic oxidation of the acylhydrazide to form an N-acyldiazene intermediate. acs.orgresearchgate.net This highly reactive species then undergoes a DMAP-mediated annulation with the isothiocyanate. acs.orgnih.gov The process is notable for its broad substrate scope and high efficiency, even on a gram scale. acs.orgnih.gov

The general procedure involves stirring the acylhydrazide and DMAP in a suitable solvent like acetonitrile (B52724) under an oxygen atmosphere, followed by the addition of the isothiocyanate and heating. nih.gov This method avoids the need to pre-synthesize and handle potentially unstable N-acyldiazenes. researchgate.net

Table 2: Synthesis of 2-(Cyclohexylcarbonylimino)-5-aryl-1,3,4-oxadiazoline via Aerobic Oxidation

| Acylhydrazide (Ar-CONHNH₂) | Isothiocyanate | Catalyst/Conditions | Product | Yield | Reference |

| Cyclohexanecarbohydrazide | Phenyl isothiocyanate | DMAP, O₂, CH₃CN, 70°C, 15h | 2-(Phenylimino)-5-cyclohexyl-1,3,4-oxadiazoline | Good to High | acs.orgnih.gov |

| Benzoylhydrazide | This compound | DMAP, O₂, CH₃CN, 70°C, 15h | 2-(Cyclohexylcarbonylimino)-5-phenyl-1,3,4-oxadiazoline | Good to High | acs.orgnih.gov |

Formation of Six-Membered Heterocyclic Ring Systems

This compound is also a valuable building block for constructing six-membered heterocycles like triazines and oxazines, which are important scaffolds in medicinal chemistry and materials science.

Synthesis of Triazines

The synthesis of 1,3,5-triazine (B166579) derivatives from this compound can be achieved through several routes. A common method involves the reaction with amidines. The isothiocyanate can react with an amidine to form a thiourea derivative, which can then undergo cyclization with another equivalent of an appropriate reagent to form the triazine ring.

Another pathway is the reaction of the isothiocyanate with a compound already containing a pre-formed triazine ring but with a reactive site. For instance, 2-amino-s-triazine derivatives can react with isothiocyanates to form N-triazinyl-N'-substituted thioureas. asianpubs.org Furthermore, multicomponent reactions involving thiazole (B1198619) derivatives and isocyanates (and by extension, isothiocyanates) have been used to synthesize thiazolo[3,2-a] acs.orgresearchgate.netresearchgate.nettriazines. clockss.org These methods highlight the versatility of the isothiocyanate group in constructing complex fused and unfused triazine systems.

Formation of Oxazines

The formation of oxazine (B8389632) rings using this compound often involves its reaction with bifunctional reagents. For example, reaction with amino alcohols can lead to the formation of thiourea intermediates that, upon cyclization, could yield tetrahydro-1,3-oxazine derivatives with an exocyclic imine or thione group, depending on the cyclization conditions and subsequent transformations.

While direct synthesis routes starting from this compound are not extensively documented in the provided results, the synthesis of 1,3-oxazines from isocyanates is known. researchgate.net Given the similar electrophilic nature of isothiocyanates, analogous reactions are plausible. For instance, the reaction with certain phenols or anthranilic acid derivatives in the presence of a coupling agent could potentially lead to benzoxazine (B1645224) structures. researchgate.net The development of synthetic methods for N, O, and S-containing heterocycles is an active area of research, often utilizing metal or non-metal catalysts to facilitate these transformations. researchgate.net

Cyclizations Involving the Thiocarbonyl Group

The thiocarbonyl group (C=S) in this compound is a key electrophilic site for nucleophilic attack, leading to the formation of various sulfur-containing heterocycles. researchgate.net The strong electron-withdrawing effect of the adjacent cyclohexanecarbonyl group activates the thiocarbonyl carbon, making it highly susceptible to reactions with nucleophiles. arkat-usa.org

Common reactions involve nitrogen-based nucleophiles like amines, hydrazines, and hydrazides, which readily attack the thiocarbonyl carbon. arkat-usa.orgresearchgate.net The resulting adduct can then undergo subsequent intramolecular cyclization to yield five- or six-membered heterocyclic rings. For instance, reactions with reactants that have a free amino group, such as 2-aminophenol (B121084) or 2-aminothiophenol, can produce benzoxazole (B165842) and benzothiazole (B30560) derivatives, respectively. researchgate.net

A specific example of such cyclizations is the reaction with α-diazoketones in the presence of a rhodium catalyst. The catalyst facilitates the formation of a carbenoid, which adds to the C=S double bond of the isothiocyanate. This generates an α-oxo thiocarbonyl ylide intermediate, which can subsequently cyclize to form 1,3-oxathiole (B12646694) derivatives.

Cyclizations Involving Azomethine Linkage

Cyclization reactions can also be initiated through the formation of an azomethine linkage (-N=C-). These reactions typically proceed when this compound reacts with compounds containing a hydrazine or similar moiety.

A representative mechanism involves the reaction with a hydrazone. arkat-usa.org The initial step is the nucleophilic attack of the hydrazone's secondary amine on the electrophilic thiocarbonyl carbon of the isothiocyanate. This forms a thiosemicarbazone-type intermediate. This intermediate can then undergo an acid-catalyzed cyclization. Protonation and subsequent ring-closure, driven by the nucleophilic attack of an amino group onto the azomethine carbon, leads to the formation of stable heterocyclic systems like triazolinethiones, often with the elimination of a small molecule. arkat-usa.org The formation of 1,2,4-triazoline-3-thione derivatives through an addition-cyclization sequence is a well-documented pathway for acyl isothiocyanates. arkat-usa.org

The table below illustrates representative cyclization reactions starting from acyl isothiocyanates.

| Reactant | Resulting Heterocycle | Reference |

| Hydrazine Hydrate | 1,2,4-Triazole-3-thione | arkat-usa.org |

| Phenylhydrazine | 1,2,4-Triazoline Derivative | arkat-usa.org |

| Benzoylhydrazine | 1,2,4-Triazoline-5-thione | arkat-usa.org |

| Acetone (B3395972) Phenylhydrazone | Thiadiazolidine Derivative | arkat-usa.org |

This compound as a Reactive Intermediate and Reagent

Beyond its role as a structural precursor in heterocyclic synthesis, this compound also functions as a specialized reagent, most notably for transferring the thiocyanate (B1210189) (-SCN) group to other molecules. arkat-usa.orgresearchgate.net This application diversifies its utility in organic synthesis, allowing for the introduction of the thiocyanate functionality under specific conditions. arkat-usa.org

Thiocyanate Transfer Reactions

An important and synthetically useful transformation involving acyl isothiocyanates is the transfer of the thiocyanate functional group. figshare.comacs.org This process allows for the conversion of various organic substrates, particularly halides, into their corresponding thiocyanates.

Research has demonstrated an unprecedented transfer of the thiocyanate group from acyl isothiocyanates, such as the benzoyl analogue, to alkyl and benzylic bromides. arkat-usa.orgacs.org This reaction provides a method for synthesizing alkyl and benzyl (B1604629) thiocyanates from their respective bromides. The process is particularly effective for converting substrates like α-bromoacetophenones into the corresponding acyl thiocyanates. arkat-usa.org While primary alcohols and their ethers typically yield thiocyanates, secondary substrates can produce a mixture of isomeric thiocyanate and isothiocyanate products. rsc.org

The thiocyanate transfer reaction is critically dependent on the presence of a tertiary amine catalyst, such as N-methylimidazole. arkat-usa.orgfigshare.com In the absence of the tertiary amine, no reaction is observed, indicating its direct involvement in the reaction mechanism. arkat-usa.org While the precise mechanism is complex, it is understood that tertiary amines can activate elemental sulfur, which then reacts with isocyanides to form isothiocyanates. nih.gov In the context of thiocyanate transfer, the tertiary amine likely facilitates the formation of a reactive intermediate from the acyl isothiocyanate, which enables the subsequent transfer of the -SCN group to the alkyl or benzylic bromide. arkat-usa.org

The acidity of the protons on the substrate, specifically the bromomethyl group, has a decisive impact on the reaction's outcome. The thiocyanate transfer process is most efficient when the bromomethyl proton is less acidic. acs.org However, if the substrate contains a more acidic proton, the reaction pathway shifts, leading to the formation of alternative products such as 1,3-oxathiol-2-ylidine and other related compounds instead of the desired thiocyanate. acs.org The hydrolysis of isothiocyanates is also influenced by acidity; it is promoted by the presence of strong acids like perchloric acid, which facilitates the addition of water across the N=C double bond through a proposed cyclic transition state. psu.edu

Acylating Agent Properties

This compound serves as a versatile acylating agent in organic synthesis. Its reactivity stems from the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This property allows for the introduction of the cyclohexanecarbonyl group onto various nucleophiles, such as amines, alcohols, and thiols. The isothiocyanate moiety, in turn, can participate in subsequent reactions or be transformed into other functional groups, further expanding the synthetic utility of this reagent.

The acylation process typically involves the reaction of this compound with a suitable nucleophile, leading to the formation of an N-acyl derivative. For instance, its reaction with primary or secondary amines yields N-(cyclohexanecarbonyl)thioureas. This transformation is fundamental to the synthesis of a wide array of biologically active compounds and complex molecular architectures.

Participation in Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This compound, due to its dual functionality, is an excellent substrate for various MCRs. The isothiocyanate group can act as both a nucleophile and an electrophile, enabling its participation in reactions like the Ugi and Passerini reactions. nih.gov

In the context of isocyanide-based MCRs, the isothiocyanate can be viewed as a precursor to an in situ generated isocyanide or can react directly with the other components. These reactions often proceed through a highly reactive nitrilium intermediate. nih.gov The ability to generate diverse and complex scaffolds in a highly atom-economical and step-efficient manner makes MCRs involving this compound a valuable tool in combinatorial chemistry and drug discovery. The products of these reactions are often highly functionalized and can serve as scaffolds for the synthesis of libraries of compounds for biological screening.

Derivatization for Complex Molecular Architectures

The unique reactivity of this compound allows for its derivatization into a variety of complex molecular structures. These transformations are key to building intricate scaffolds for various applications, including medicinal chemistry and materials science.

Synthesis of Substituted Acyl Thiourea Compounds

One of the most prominent applications of this compound is in the synthesis of substituted acyl thiourea compounds. These molecules are of significant interest due to their wide range of biological activities. The synthesis is typically achieved through the straightforward reaction of this compound with a primary or secondary amine. This addition reaction is generally high-yielding and proceeds under mild conditions.

The general reaction scheme is as follows:

C6H11C(O)NCS + R1R2NH → C6H11C(O)NHC(S)NR1R2

A diverse library of substituted acyl thioureas can be generated by varying the amine component (R1R2NH). This modularity allows for the fine-tuning of the physicochemical and biological properties of the final compounds.

| Amine | Resulting Acyl Thiourea |

| Aniline | N-(phenylcarbamothioyl)cyclohexanecarboxamide |

| Benzylamine | N-(benzylcarbamothioyl)cyclohexanecarboxamide |

| Morpholine | N-(morpholine-4-carbothioyl)cyclohexanecarboxamide |

Synthesis of Acyl Thiosemicarbazides

Acyl thiosemicarbazides are another important class of compounds that can be synthesized from this compound. These derivatives are prepared by the reaction of the isothiocyanate with a hydrazine derivative. The resulting acyl thiosemicarbazides can serve as precursors for the synthesis of various heterocyclic compounds, such as triazoles and thiadiazoles, which are known to possess a broad spectrum of pharmacological activities.

The general reaction involves the addition of a hydrazine to the isothiocyanate group:

C6H11C(O)NCS + R1R2NNH2 → C6H11C(O)NHC(S)NHNR1R2

| Hydrazine | Resulting Acyl Thiosemicarbazide |

| Hydrazine hydrate | N-(aminocarbamothioyl)cyclohexanecarboxamide |

| Phenylhydrazine | N-(2-phenylhydrazine-1-carbothioyl)cyclohexanecarboxamide |

Application as a Protecting Group in Stereoselective Glycoside Synthesis

In the realm of carbohydrate chemistry, the strategic use of protecting groups is paramount for achieving stereoselective glycosylations. This compound has found application as a precursor to a participating neighboring group that can direct the stereochemical outcome of glycosidic bond formation.

Conversion to Amides via Reaction with Thioacids

The conversion of the isothiocyanate functionality into an amide can be achieved through its reaction with a thioacid. This transformation is a key step in utilizing the cyclohexanecarbonyl group as part of a more complex protecting group strategy in glycoside synthesis. The resulting N-acyl functionality can influence the reactivity and stereoselectivity of glycosylation reactions at an adjacent anomeric center.

Formation of Guanidines from Thioureas via Amine Reaction

The conversion of thioureas, derived from this compound, into guanidines represents a significant synthetic transformation. This process typically involves a desulfurization step, where the sulfur atom of the thiourea is removed and replaced by a nitrogen-containing group from an amine. This reaction provides a versatile route to a wide array of substituted guanidines, which are of considerable interest in medicinal chemistry and materials science.

A prominent method for this transformation is the use of carbodiimide (B86325) coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). This approach, detailed in research by Linton and colleagues, allows for a one-pot synthesis of 1,3-substituted guanidines from acyl isothiocyanates. organic-chemistry.orgnih.govscholaris.ca In this procedure, the acyl isothiocyanate first reacts with a primary amine to form the corresponding N-acylthiourea. Subsequently, the addition of a second amine and EDCI facilitates the desulfurization and formation of the guanidine (B92328) linkage. organic-chemistry.orgscholaris.ca The use of a carbamate (B1207046) protecting group on the initial isothiocyanate can simplify purification and modulate the basicity of the intermediates. organic-chemistry.org

The reaction is believed to proceed through a carbodiimide intermediate formed from the thiourea. This intermediate is then attacked by the second amine to furnish the final guanidine product. lookchem.com Alternative reagents for promoting this transformation include other desulfurizing agents like mercury(II) chloride, the Burgess reagent, and iodine-mediated protocols. lookchem.com Mechanochemical methods, utilizing ball milling, have also been explored for the synthesis of thioureas and have been shown to be highly efficient, often proceeding to high yields in a short amount of time. beilstein-journals.orgnih.gov

The following table details the yields for a one-pot synthesis of various N-benzoyl-N',N''-disubstituted guanidines, which serves as a close model for the reactivity of this compound, based on the work of Linton et al. The process involves the reaction of benzoyl isothiocyanate with a primary amine (Amine 1) to form the thiourea intermediate, followed by the addition of a second primary amine (Amine 2) and EDCI to form the final guanidine.

Table 1: One-Pot Synthesis of Substituted Guanidines from Benzoyl Isothiocyanate

| Amine 1 | Amine 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Benzylamine | N-Benzoyl-N',N''-dibenzylguanidine | 95 | organic-chemistry.org |

| Benzylamine | Allylamine | N-Benzoyl-N'-benzyl-N''-allylguanidine | 93 | organic-chemistry.org |

| Benzylamine | n-Butylamine | N-Benzoyl-N'-benzyl-N''-n-butylguanidine | 96 | organic-chemistry.org |

| n-Butylamine | Benzylamine | N-Benzoyl-N'-n-butyl-N''-benzylguanidine | 94 | organic-chemistry.org |

| Aniline | Benzylamine | N-Benzoyl-N'-phenyl-N''-benzylguanidine | 85 | organic-chemistry.org |

Mechanistic Investigations of Cyclohexanecarbonyl Isothiocyanate Reactivity

Detailed Elucidation of Reaction Pathways and Intermediates

The reaction pathways of acyl isothiocyanates, such as cyclohexanecarbonyl isothiocyanate, are diverse and highly dependent on the nature of the reacting nucleophile and the specific reaction conditions. arkat-usa.org The presence of two electrophilic centers allows for cyclization reactions that can involve either the thiocarbonyl group, the azomethine linkage, or both electrophilic carbons, leading to a wide array of heterocyclic products. arkat-usa.org

A primary reaction pathway is nucleophilic addition. The electrophilic carbon of the isothiocyanate group is susceptible to attack by various nucleophiles, including amines and alcohols. evitachem.com For example, the reaction with primary amines typically leads to the formation of N,N'-disubstituted thioureas. evitachem.com

More complex pathways involving cyclization are common. When reacted with bifunctional nucleophiles, acyl isothiocyanates serve as precursors to five- and six-membered heterocycles. arkat-usa.org For instance, reactions with various hydrazine (B178648) derivatives can yield different products. The reaction of benzoyl isothiocyanate, a representative acyl isothiocyanate, with 2-hydrazinylethanol affords 1,2,4-triazole-3-thiones through an intermediate thiosemicarbazide (B42300). arkat-usa.org Similarly, reaction with β-cyanoethylhydrazine provides a one-step synthesis of a 5-thioxo-1,2,4-triazole derivative. arkat-usa.org

The intermediates in these reactions are often thiosemicarbazide derivatives, which are formed by the initial attack of the nucleophile on the isothiocyanate carbon. arkat-usa.org These intermediates can then undergo intramolecular cyclization. In some cases, the initial adduct is highly sensitive; for example, the reaction of benzoyl isothiocyanate with N-alkyl hydrazones of acetone (B3395972) yields 1,3,4,6-oxatriazepine-5(2H)-thiones, which are sensitive to acid and can rapidly rearrange to form triazolinethiones. arkat-usa.org

The table below summarizes various reaction pathways for acyl isothiocyanates, which are characteristic of the reactivity of this compound.

| Reactant/Nucleophile | Intermediate Type | Final Product | Reference |

|---|---|---|---|

| Primary Amines | Thiourea (B124793) Adduct | Thioureas | evitachem.com |

| 2-Hydrazinylethanol | Thiosemicarbazide | 1,2,4-Triazole-3-thiones | arkat-usa.org |

| β-Cyanoethylhydrazine | Thiosemicarbazide | 5-Thioxo-1,2,4-triazole derivative | arkat-usa.org |

| N-Alkyl Hydrazones | Initial Adduct | 1,3,4,6-Oxatriazepine-5(2H)-thiones | arkat-usa.org |

| N-Alkyl/N-Aryl Hydrazines | Thiosemicarbazide | 1,2,4-Triazoline-5-thiones | arkat-usa.org |

Kinetic Studies of Reaction Rates

This second-order dependence suggests a multi-step mechanism rather than a simple bimolecular collision. rsc.org The proposed mechanism involves the formation of a 1:1 intermediate adduct between the amine and the isothiocyanate. rsc.org This intermediate subsequently undergoes a prototropic rearrangement to form the final thiourea product, a step that is catalyzed by a second molecule of the amine. rsc.org This catalytic role of the amine explains the second-order kinetics observed. rsc.org Interestingly, the addition of the thiourea product was found to have a negligible catalytic effect on the reaction when an excess of amine is present. rsc.org

In a different context, kinetic analysis of the decomposition of allyl isothiocyanate in an aqueous solution showed that the process is governed primarily by enthalpy changes (ΔH°) rather than entropy changes (ΔS°), indicating that van der Waals forces are a key factor in the interactions studied. nih.gov

Transition State Analysis for Selectivity and Reactivity

Transition state analysis is fundamental to understanding the selectivity and reactivity observed in reactions of isothiocyanates. Although specific transition state calculations for this compound were not found, general principles from related systems can be applied. The versatile reactivity of isothiocyanates means they can undergo various transformations, and the preferred pathway is determined by the relative energy of the transition states. rsc.org

For instance, in the divergent synthesis of N-heterocycles from isothiocyanate intermediates, the reaction can be guided towards different products like 2-thioxo-quinazolinones or 1,2,4-thiadiazoles. rsc.org The selectivity for one product over another is controlled by the specific reaction conditions, which in turn influence the stability of the respective transition states leading to each heterocyclic system.

Computational studies, such as molecular dynamics (MD) simulations, have been used to analyze the transition states and interactions of isothiocyanate derivatives with biological targets. rsc.orgnih.gov In a study of isothiocyanate-based COX-2 inhibitors, MD simulations identified crucial amino acid residues (like Tyr385, Trp387, and Ser530) that stabilize the binding of the inhibitor in the active site, illustrating the specific interactions that define the transition state for inhibition. rsc.orgnih.gov These analyses underscore how the structure of the isothiocyanate and its interacting partner dictates the stability of the transition state and, consequently, the reaction's outcome and selectivity.

Influence of Reaction Conditions and Catalysis on Mechanism

The reaction mechanism of acyl isothiocyanates is profoundly influenced by the chosen reaction conditions and the presence of catalysts. arkat-usa.org The outcome of a reaction can be completely altered by changes in solvent, temperature, or pH. arkat-usa.orgresearchgate.net For example, certain cyclization products of benzoyl isothiocyanate are highly sensitive to acids and can undergo rapid breakdown or rearrangement upon acidic treatment. arkat-usa.org

Catalysis plays a crucial role, particularly in the synthesis of the isothiocyanate group itself, which informs its reactivity. The conversion of isocyanides to isothiocyanates using elemental sulfur often requires harsh conditions, such as refluxing in benzene (B151609) for several days. mdpi.comnih.gov However, the reaction can be significantly accelerated through catalysis.

Several types of catalysts are effective:

Amine Bases: Catalytic amounts of amine bases, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can facilitate the sulfurization of isocyanides at moderate temperatures (e.g., 40 °C), making the process more sustainable. nih.gov

Transition Metals: Metal catalysts, including those based on molybdenum and rhodium, have been shown to provide excellent yields of isothiocyanates from isocyanides and sulfur. mdpi.comnih.gov The proposed mechanism for molybdenum catalysis involves the formation of a molybdenum disulfur (B1233692) complex that acts as the active sulfur-transferring agent. mdpi.com

Chalcogens: Selenium is a highly effective catalyst for isothiocyanate synthesis, often used in the presence of a base, enabling the reaction to proceed efficiently even at room temperature. nih.govnih.gov

The table below summarizes the influence of various catalysts and conditions on reactions involving the isothiocyanate functional group.

| Catalyst/Condition | Reactants | Solvent/Temp | Effect on Mechanism | Reference |

|---|---|---|---|---|

| None (Thermal) | Aromatic Isocyanide + Sulfur | Benzene (reflux) | Slow reaction, moderate yield | mdpi.com |

| DBU (catalytic) | Isocyanide + Sulfur | Cyrene™ or GBL (40 °C) | Accelerates sulfurization, allows milder conditions | nih.gov |

| Molybdenum Complex | Isocyanide + Sulfur | Acetone (reflux) | Excellent yields via a molybdenum disulfur intermediate | mdpi.com |

| Selenium + Triethylamine | Isocyanide + Sulfur | THF (reflux) | High yields, rapid reaction | nih.gov |

| Acidic pH | Glucosinolate degradation | Aqueous | Favors nitrile formation over isothiocyanate | researchgate.netmdpi.com |

| Tosyl Chloride | Amine + Carbon Disulfide | Not specified | Mediates decomposition of in situ generated dithiocarbamate (B8719985) salt | organic-chemistry.org |

Advanced Spectroscopic and Structural Characterization of Cyclohexanecarbonyl Isothiocyanate and Its Derivatives

Comprehensive Spectroscopic Techniques for Structural Elucidation

The precise structure and connectivity of cyclohexanecarbonyl isothiocyanate and its derivatives are determined using a combination of powerful spectroscopic techniques. Each method provides unique and complementary information, allowing for a complete and unambiguous characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules.

This compound:

In the ¹³C NMR spectrum, six distinct signals would be expected for the cyclohexane (B81311) ring carbons, with their chemical shifts influenced by their position relative to the carbonyl group. The carbonyl carbon (C=O) itself would appear significantly downfield. For comparison, the carbonyl carbon in cyclohexanecarboxylic acid resonates at approximately δ 183 ppm thermofisher.com. The carbon of the isothiocyanate group (-N=C=S) in acyl isothiocyanates is typically observed in the range of δ 145.9–154.1 ppm researchgate.net.

Derivatives - N-(Arylcarbamothioyl)cyclohexanecarboxamides:

For derivatives such as N-(arylcarbamothioyl)cyclohexanecarboxamides, which are formed by the reaction of this compound with primary amines, detailed ¹H NMR data has been reported. nih.gov These spectra confirm the successful synthesis and provide key structural insights.

A study on a series of these derivatives revealed characteristic signals for the two N-H protons of the thiourea (B124793) moiety. nih.gov One N-H proton (CSNH) resonates significantly downfield in the range of δ 12.15-12.62 ppm due to its involvement in a strong intramolecular hydrogen bond with the carbonyl oxygen. The other N-H proton (CONH) appears at a higher field, between δ 8.76-9.21 ppm. nih.gov The protons of the cyclohexane ring typically appear as a series of multiplets in the δ 1.2-2.3 ppm range, while the aromatic protons of the aryl substituent are observed in their characteristic region (δ 7.0-8.0 ppm). nih.gov

Table 1: Representative ¹H NMR Data for N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives nih.gov

| Compound | δ (CSNH) ppm | δ (CONH) ppm | δ (Aryl-H) ppm | δ (Cyclohexane-H) ppm |

|---|---|---|---|---|

| N-(p-tolylcarbamothioyl)cyclohexanecarboxamide | 12.38 (s, 1H) | 8.98 (s, 1H) | 7.52 (d, 2H), 7.22 (d, 2H) | 1.31-2.29 (m, 11H) |

Note: s = singlet, d = doublet, m = multiplet, Ch = cyclohexane

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

This compound:

The FT-IR spectrum of this compound is dominated by two very characteristic and intense absorption bands. The most prominent feature is the strong, broad, and asymmetric stretching vibration of the isothiocyanate (-N=C=S) group, which typically appears in the 2000-2100 cm⁻¹ region. arkat-usa.org Additionally, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected around 1700-1750 cm⁻¹. Other significant bands include the C-H stretching vibrations of the cyclohexane ring just below 3000 cm⁻¹. nist.gov

Derivatives - N-(Arylcarbamothioyl)cyclohexanecarboxamides:

The IR spectra of the N-thiourea derivatives show significant changes confirming the transformation of the isothiocyanate group. The sharp, intense -N=C=S band disappears and is replaced by characteristic absorptions for the newly formed thiourea linkage. These include N-H stretching vibrations, typically observed as two bands in the 3100-3300 cm⁻¹ region. nih.gov The difference in frequency between these two ν(NH) bands is often attributed to the participation of one N-H group in an intramolecular hydrogen bond. nih.gov The carbonyl (C=O) stretching vibration is present, often shifted to a lower frequency (e.g., 1682-1686 cm⁻¹) due to its involvement in this hydrogen bonding. nih.gov A band corresponding to the thiocarbonyl (C=S) stretching vibration is also observed, typically around 1240-1250 cm⁻¹. nih.gov

Table 2: Key FT-IR Absorption Bands (cm⁻¹) for N-(Arylcarbamothioyl)cyclohexanecarboxamide Derivatives nih.gov

| Compound | ν(NH) | ν(C=O) | ν(C=S) |

|---|---|---|---|

| N-(p-tolylcarbamothioyl)cyclohexanecarboxamide | 3240, 3172 | 1686 | 1250 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

This compound and its Derivatives:

The chromophore in this compound consists of the carbonyl group conjugated with the isothiocyanate moiety. This system gives rise to characteristic electronic transitions. One would expect a weak n→π* transition at a longer wavelength, likely in the near-UV region, associated with the promotion of a non-bonding electron from the oxygen or sulfur atom to an anti-bonding π* orbital. A more intense π→π* transition would occur at a shorter wavelength, corresponding to the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. For comparison, simple alkyl isothiocyanates like allyl isothiocyanate show a maximum absorption (λ_max) around 240 nm. researchgate.net The conjugation with a carbonyl group in this compound would be expected to shift these absorptions.

In the N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, the chromophoric system is extended to include the aryl ring. This extension of conjugation typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths and an increase in their intensity compared to the parent isothiocyanate.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical technique for confirming the elemental composition of a compound by measuring its mass with very high accuracy (typically to within 5 ppm). nih.gov This allows for the unambiguous determination of the molecular formula.

This compound and its Derivatives:

For this compound (C₈H₁₁NOS), HRMS would provide an exact mass measurement that confirms its elemental formula. Fragmentation patterns observed in the mass spectrum would further corroborate the structure. Expected fragmentation would include the loss of the isothiocyanate group (-NCS), the loss of the carbonyl group (CO), and characteristic fragmentation of the cyclohexane ring.

For the N-thiourea derivatives, HRMS is equally crucial for confirming their successful synthesis. The high mass accuracy distinguishes the product from starting materials and potential side products. The fragmentation patterns of these larger molecules would be more complex but would show characteristic losses of the aryl group, the thiourea moiety, and the cyclohexanecarbonyl fragment, providing further structural verification.

X-ray Crystallography for Solid-State Molecular Architecture

While spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms in the solid state. nist.gov It provides precise data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and intermolecular interactions.

Determination of Three-Dimensional Molecular Structure

This compound:

This compound is likely a liquid or low-melting solid at ambient temperature, making single-crystal X-ray diffraction analysis challenging. As such, no crystal structure for the parent this compound has been reported.

Derivatives - N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide:

In contrast, many of the solid N-thiourea derivatives are amenable to X-ray crystallography. A detailed single-crystal X-ray diffraction study has been successfully performed on N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide. nih.govnih.gov The results provide a complete picture of its solid-state molecular architecture. nih.govnih.govresearchgate.net

The analysis revealed that the compound crystallizes in the triclinic space group Pī. nih.govnih.gov Key findings from the crystal structure include:

Conformation: The cyclohexane ring adopts a stable chair conformation. nih.govnih.gov

Intramolecular Hydrogen Bonding: A significant intramolecular hydrogen bond exists between the N-H proton of the thiourea group (adjacent to the cyclohexane ring) and the oxygen atom of the carbonyl group (N2-H2···O1). This interaction creates a stable pseudo-six-membered ring, which locks the conformation of the molecule. nih.govnih.gov This finding from the solid state corroborates the interpretation of both the ¹H NMR and FT-IR data in solution.

Planarity: The naphthalene (B1677914) rings are essentially planar, and the nitrogen atoms of the thiourea linkage exhibit sp² hybridization, consistent with delocalization of electrons across the N-C(S)-N-C(O) backbone. nih.gov

Table 3: Crystallographic Data for N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide nih.govnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₂₀N₂OS |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 6.9921(14) |

| b (Å) | 11.002(2) |

| c (Å) | 12.381(3) |

| α (°) | 113.28(3) |

| β (°) | 99.38(3) |

| γ (°) | 101.85(3) |

| Z (molecules/unit cell) | 2 |

| Selected Bond Length (C=O) | 1.223(5) Å |

| Selected Bond Length (C=S) | 1.677(4) Å |

Analysis of Cyclohexane Ring Conformation (e.g., Chair Conformation)

The six-membered cyclohexane ring is not planar and predominantly adopts a puckered "chair" conformation to minimize angular and torsional strain. In this conformation, the substituents on the ring can occupy two distinct positions: axial (pointing up or down, parallel to the ring's axis) and equatorial (pointing out from the "equator" of the ring). For monosubstituted cyclohexanes, the substituent generally prefers the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring, an unfavorable interaction known as 1,3-diaxial interaction.

Table 1: Conformational Preferences in Monosubstituted Cyclohexanes

| Substituent | A-value (kcal/mol) | % Equatorial Conformer at 25 °C |

| -H | 0 | 50 |

| -CH3 | 1.7 | 95 |

| -C(O)R | ~1.2 | ~88 |

| -C(O)NCS (estimated) | ~1.2-1.5 | ~88-93 |

Note: The A-value is a measure of the energetic preference for a substituent to be in the equatorial position. A higher A-value indicates a stronger preference. The value for the this compound group is estimated based on similar acyl groups.

Characterization of Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding can play a crucial role in determining the conformation and properties of a molecule. In this compound itself, the potential for strong intramolecular hydrogen bonding is limited due to the absence of conventional hydrogen bond donors (like O-H or N-H). However, weak C-H···O or C-H···S interactions involving the cyclohexane C-H bonds and the carbonyl oxygen or the isothiocyanate sulfur might occur, though they are generally difficult to detect and characterize.

Spectroscopic Characterization of Metal Complexes Derived from this compound-based Ligands

The N-acylthiourea derivatives obtained from this compound are versatile ligands for a wide range of metal ions. nih.gov They typically coordinate to metal centers in a bidentate fashion through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming stable chelate rings. nih.gov The resulting metal complexes often exhibit interesting electronic and magnetic properties, which can be probed using various spectroscopic techniques. Due to the scarcity of data on complexes derived specifically from this compound, the following sections will draw upon findings from closely related N-acylthiourea metal complexes to illustrate the application of these advanced spectroscopic methods.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying metal complexes that contain one or more unpaired electrons (i.e., are paramagnetic). nih.gov Copper(II) complexes, with their d⁹ electronic configuration, are a prime example and have been extensively studied. The EPR spectrum of a Cu(II) complex provides detailed information about the coordination environment of the copper ion. researchgate.net

Table 2: Representative EPR Parameters for Cu(II)-Acylthiourea Complexes

| Complex Type | g₂ | gₓ, gᵧ | A₂ (10⁻⁴ cm⁻¹) | Geometry |

| [Cu(N-benzoyl-N'-propylthiourea)₂] | 2.25 | 2.06 | 170 | Square Planar |

| [Cu(N-acetyl-N'-phenylthiourea)₂] | 2.28 | 2.07 | 165 | Distorted Square Planar |

Note: Data are representative values from studies on analogous systems.

Magnetic and Natural Circular Dichroism (MCD, NCD) Spectroscopy

Magnetic Circular Dichroism (MCD) and Natural Circular Dichroism (NCD) are chiroptical techniques that provide information about the electronic transitions in molecules. MCD is particularly useful for paramagnetic systems and can be used to probe d-d and f-f transitions that are often weak or unresolved in standard absorption spectra. researchgate.net For paramagnetic metal complexes, such as those of Cu(II) or Ni(II) derived from this compound-based ligands, MCD can help to assign electronic transitions and determine the electronic ground state of the metal ion.

Natural Circular Dichroism (NCD) spectroscopy, on the other hand, is applicable to chiral molecules. Chiral N-acylthiourea ligands can be readily synthesized by reacting this compound with a chiral amine. Metal complexes of these chiral ligands would be chiral as well and thus NCD-active. The NCD spectrum would provide information about the stereochemistry of the complex and the conformation of the chelate rings.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is an invaluable tool for studying the vibrational modes of molecules and is highly complementary to infrared (IR) spectroscopy. In the context of metal complexes of N-acylthiourea ligands, Raman spectroscopy can be used to identify the coordination sites of the ligand and to probe the strength of the metal-ligand bonds. arkat-usa.org

Upon coordination of an N-acylthiourea ligand to a metal ion through the oxygen and sulfur atoms, the vibrational frequencies of the C=O and C=S bonds are expected to change. Typically, the C=O stretching frequency (ν(C=O)) decreases, while the C=S stretching frequency (ν(C=S)) also often decreases, accompanied by an increase in the C-N stretching frequencies (ν(C-N)). This indicates a delocalization of electron density within the chelate ring upon complexation. These shifts provide direct evidence of coordination and can give insights into the nature of the metal-ligand bonding. arkat-usa.org

Table 3: Typical Vibrational Frequencies (cm⁻¹) for a Free N-Acylthiourea Ligand and its Metal Complex

| Vibrational Mode | Free Ligand | Metal Complex | Shift upon Complexation |

| ν(N-H) | ~3200 | ~3200 | Minimal change |

| ν(C=O) | ~1680 | ~1640 | -40 |

| ν(C-N) + δ(N-H) | ~1530 | ~1550 | +20 |

| ν(C=S) + ν(C-N) | ~1250 | ~1230 | -20 |

Note: Frequencies are approximate and can vary depending on the specific ligand and metal.

Computational Chemistry Approaches in Cyclohexanecarbonyl Isothiocyanate Research

Theoretical Frameworks and Methodologies in Chemical Systems

The investigation of chemical systems such as cyclohexanecarbonyl isothiocyanate relies on a variety of computational methodologies. These methods are founded on the principles of quantum mechanics and classical mechanics to model molecular behavior.

Quantum mechanical (QM) calculations are used to solve the electronic structure of molecules, providing accurate information about their geometry, energy, and properties.

Ab Initio Methods: These methods calculate molecular properties from first principles, without the use of experimental data. They are based on solving the Schrödinger equation and are systematically improvable. However, their high computational cost can limit their application to smaller molecular systems.

Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic structure of a molecule based on its electron density. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for studying larger molecules like this compound. researchgate.net DFT studies on related isothiocyanate compounds have been successfully employed to assess their efficiency in various applications, such as anticancer activity. nih.gov These calculations can determine key properties like molecular orbital energies, electrostatic potential, and vibrational frequencies, which are crucial for understanding the reactivity of the isothiocyanate group.

Table 1: Representative Quantum Mechanical Methods

| Method | Description | Key Advantage |

| Ab Initio | Solves the Schrödinger equation from first principles. | High accuracy and systematic improvability. |

| DFT | Calculates electronic structure based on electron density. | Good balance of accuracy and computational cost. |